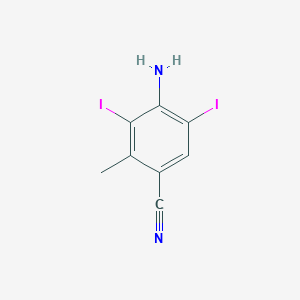

4-Amino-3,5-diiodo-2-methylbenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3,5-diiodo-2-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6I2N2/c1-4-5(3-11)2-6(9)8(12)7(4)10/h2H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFACREKMAZGZDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1C#N)I)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6I2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 4-Amino-3,5-diiodo-2-methylbenzonitrile

The following technical monograph provides a comprehensive guide to the identification, synthesis, and application of 4-Amino-3,5-diiodo-2-methylbenzonitrile (CAS 1379312-36-3) . This document is structured for researchers and drug development professionals requiring rigorous chemical intelligence and validated protocols.[1]

CAS Number: 1379312-36-3 Molecular Formula: C₈H₆I₂N₂ Molecular Weight: 399.96 g/mol [1]

Executive Summary

In the landscape of medicinal chemistry, halogenated aromatic nitriles serve as critical "molecular handles."[1] 4-Amino-3,5-diiodo-2-methylbenzonitrile is a highly specialized intermediate characterized by its dense functionality: a nitrile group for heterocycle formation, a primary amine for derivatization, and two iodine atoms positioned for regioselective cross-coupling.[1]

This guide moves beyond a simple CAS search to establish a self-validating workflow for the procurement, synthesis, and analytical verification of this compound. We address the specific challenge of regiochemical ambiguity in multi-substituted aromatics and provide a robust protocol for its synthesis via electrophilic aromatic substitution.

Chemical Intelligence & Identification Matrix

Precise identification is the first line of defense against supply chain errors.[1] The following matrix consolidates the essential physicochemical data for CAS 1379312-36-3.[1][2]

| Parameter | Specification | Technical Insight |

| CAS Number | 1379312-36-3 | Unique identifier; often confused with mono-iodo analogs (e.g., CAS 380241-62-3).[1][2] |

| IUPAC Name | 4-amino-3,5-diiodo-2-methylbenzonitrile | Defines the exact substitution pattern.[1] |

| SMILES | Cc1c(I)c(N)c(I)cc1C#N | Useful for chemoinformatic docking and database queries. |

| Appearance | Off-white to pale yellow solid | Coloration often deepens to brown upon oxidation/light exposure.[1] |

| Solubility | DMSO, DMF, hot MeCN | Poor solubility in water and non-polar solvents (Hexane). |

| Purity Marker | HPLC > 97% (254 nm) | Key impurity: Mono-iodo species (4-amino-5-iodo-2-methylbenzonitrile).[1] |

Synthesis Strategy: The Iodination Protocol

Sourcing this specific di-iodo intermediate can be difficult due to stock fluctuations.[1] A robust in-house synthesis is recommended using 4-Amino-2-methylbenzonitrile as the precursor.[1]

Retrosynthetic Logic

The synthesis relies on Electrophilic Aromatic Substitution (EAS) .[1] The amino group (-NH₂) at position 4 is a strong ortho, para-director.[1] The nitrile (-CN) at position 1 is a meta-director.[1] The methyl group (-CH₃) at position 2 is a weak ortho, para-director.[1]

-

Target Positions: C3 and C5.

-

Directing Effects:

Validated Experimental Protocol

Reagents:

-

Precursor: 4-Amino-2-methylbenzonitrile (1.0 equiv).[1]

-

Iodinating Agent: Iodine Monochloride (ICl) (2.2 equiv) OR Iodine (I₂)/Periodic Acid (H₅IO₆).

-

Solvent: Glacial Acetic Acid (AcOH).[1]

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 4-Amino-2-methylbenzonitrile in 20 mL of glacial acetic acid.

-

Addition: Cool the solution to 15°C. Add Iodine Monochloride (ICl) (22 mmol) dropwise over 20 minutes via an addition funnel. Note: Maintain temperature < 25°C to prevent oxidation of the amine.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The solution will darken.

-

Quenching: Pour the reaction mixture into 100 mL of ice-water containing 1.0 g of Sodium Bisulfite (NaHSO₃) to quench excess iodine.

-

Isolation: A pale yellow precipitate will form immediately.[1] Stir for 15 minutes.

-

Filtration: Filter the solid under vacuum. Wash the cake with water (3 x 20 mL) and cold hexanes (1 x 20 mL).

-

Drying: Dry the solid in a vacuum oven at 45°C overnight.

Reaction Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Figure 1: Synthesis workflow for the regioselective di-iodination of 4-amino-2-methylbenzonitrile.

Analytical Verification (Quality Control)

Trust in your chemical inventory requires empirical verification.[1] Do not rely solely on the label.

NMR Logic (1H NMR in DMSO-d6)

-

Precursor: Shows three aromatic protons (C3-H, C5-H, C6-H).[1]

-

Product (Target): Shows only one aromatic proton (C6-H).[1]

HPLC Purity Profile[1]

-

Column: C18 Reverse Phase.[1]

-

Mobile Phase: Water/Acetonitrile (Gradient 10% -> 90%).[1]

-

Detection: UV at 254 nm.[1]

-

Retention Time: The di-iodo product is significantly more lipophilic than the precursor and the mono-iodo impurity.[1] It will elute later (higher Rt).

Applications in Drug Discovery

This scaffold is a versatile "Swiss Army knife" for medicinal chemists.[1]

Palladium-Catalyzed Cross-Coupling

The C-I bonds at positions 3 and 5 are highly reactive toward oxidative addition by Palladium(0).[1]

-

Suzuki-Miyaura: Coupling with aryl boronic acids to create terphenyl-like structures.[1]

-

Sonogashira: Coupling with terminal alkynes to extend the carbon skeleton.[1]

-

Selectivity: The iodine at C5 (less sterically hindered than C3, which is flanked by Methyl and Amine) may react faster, allowing for sequential functionalization.[1]

Sandmeyer Transformations

The amino group can be converted via diazotization:

-

Hydrolysis: Conversion to a phenol (OH group), yielding Ioxynil analogs (potent herbicides/uncouplers of oxidative phosphorylation).

-

Halogen Exchange: Conversion to F, Cl, or Br for SAR (Structure-Activity Relationship) studies.[1]

Application Logic Diagram

Figure 2: Functionalization pathways for the di-iodo scaffold in medicinal chemistry.[1]

Safety & Handling

-

Iodinated Compounds: Often exhibit "heavy atom" effects; store away from light to prevent homolytic cleavage of the C-I bond and liberation of iodine.[1]

-

Nitriles: While this compound is a solid and less volatile, metabolic hydrolysis can release cyanide.[1] Handle in a fume hood.

-

Skin Contact: Iodinated anilines can be potent sensitizers.[1] Double-gloving (Nitrile) is required.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 278944 (Precursor Analog). Retrieved from [Link]

Sources

4-Amino-3,5-diiodo-2-methylbenzonitrile chemical properties

[1][2][3][4]

Executive Summary

4-Amino-3,5-diiodo-2-methylbenzonitrile is a highly functionalized aromatic building block characterized by a dense substitution pattern.[1] The presence of two bulky iodine atoms flanking a primary amino group creates a unique steric and electronic environment, making it a critical intermediate for synthesizing salicylanilide antiparasitics (such as Closantel and Rafoxanide derivatives). Its dual iodide functionality also renders it an excellent candidate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to generate complex pharmaceutical scaffolds.[1]

Physicochemical Profile

The compound exhibits low water solubility and significant lipophilicity due to the two iodine atoms.[1] It requires protection from light to prevent deiodination.[1]

| Property | Specification |

| CAS Number | 1379312-36-3 |

| IUPAC Name | 4-Amino-3,5-diiodo-2-methylbenzonitrile |

| Molecular Formula | C₈H₆I₂N₂ |

| Molecular Weight | 383.96 g/mol |

| Appearance | Off-white to pale brown crystalline solid |

| Solubility | Soluble in DMSO, DMF, THF; Sparingly soluble in Ethanol; Insoluble in Water |

| LogP (Predicted) | ~3.5 – 4.0 (High lipophilicity due to di-iodo substitution) |

| Melting Point | >160°C (Estimated based on dibromo-analogue range 152-156°C) |

| Key Functional Groups | Nitrile (-CN), Primary Amine (-NH₂), Aryl Iodide (-I) |

Synthetic Pathway

The primary route to 4-Amino-3,5-diiodo-2-methylbenzonitrile involves the electrophilic aromatic substitution (iodination) of 4-amino-2-methylbenzonitrile .[1] The amino group strongly activates the ortho-positions (3 and 5), allowing for rapid di-iodination using Iodine Monochloride (ICl) or Iodine/Hydrogen Peroxide.

Experimental Protocol: Di-iodination using Iodine Monochloride (ICl)

Reagents:

-

Precursor: 4-Amino-2-methylbenzonitrile (1.0 eq)[1]

-

Iodinating Agent: Iodine Monochloride (2.2 eq)

-

Solvent: Glacial Acetic Acid (AcOH) or Methanol/Water

-

Quench: Sodium Bisulfite (aq)

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-amino-2-methylbenzonitrile (10 mmol) in Glacial Acetic Acid (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition: Cool the solution to 10–15°C. Add Iodine Monochloride (22 mmol) dropwise over 30 minutes. Note: The reaction is exothermic; maintain temperature control to prevent oxidation of the amino group.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:4) for the disappearance of the mon-iodinated intermediate.[1]

-

Quenching: Pour the reaction mixture into ice-cold water (100 mL).

-

Neutralization: Add saturated Sodium Bisulfite solution until the iodine color (red/brown) fades to a pale yellow precipitate.

-

Isolation: Filter the solid precipitate, wash extensively with water, and dry under vacuum at 50°C.

-

Purification: Recrystallize from Ethanol/Water if necessary to remove traces of mono-iodo impurities.

Visual Synthesis Workflow

Caption: Step-wise electrophilic iodination of the activated aniline core.

Reactivity & Applications

This scaffold is a "linchpin" intermediate.[1] The nitrile group can be hydrolyzed to an acid (for coupling) or reduced to an amine. The iodines serve as handles for carbon-carbon bond formation, while the amino group allows for amide coupling.[1]

Synthesis of Salicylanilide Anthelmintics

This compound is a precursor to the "aniline half" of drugs like Closantel .

-

Mechanism: The nitrile is hydrolyzed to the amide or acid, which is then coupled with a salicylic acid derivative. Alternatively, the amino group is coupled before nitrile manipulation.

-

Relevance: The 3,5-diiodo pattern is essential for the uncoupling of oxidative phosphorylation mechanism utilized by these antiparasitic drugs.[1]

Palladium-Catalyzed Cross-Coupling

The C-I bonds are highly reactive toward Pd(0) catalysts.

-

Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl systems.[1]

-

Sonogashira: Coupling with terminal alkynes to extend the carbon skeleton.[1]

-

Heck Reaction: Vinylation at the 3 or 5 positions.[1]

Reactivity Map

Caption: Divergent synthetic pathways accessible from the di-iodo nitrile core.[1]

Safety & Handling

As a halogenated aromatic nitrile, strict safety protocols are required.

-

Acute Toxicity: Nitriles are toxic if swallowed or inhaled (metabolic release of cyanide is possible but slower for aromatic nitriles).

-

Skin/Eye Irritation: The compound is a solid irritant.[1] Dust inhalation must be avoided.[1]

-

Storage: Light Sensitive. Store in amber glass vials under inert atmosphere (Argon/Nitrogen) at 2–8°C. The C-I bond is labile to photolysis, leading to iodine liberation (discoloration).

References

-

PubChem Compound Summary. (2025). 4-Amino-3,5-diiodo-2-methylbenzonitrile (CAS 1379312-36-3).[1][2][3][4][5] National Center for Biotechnology Information. Link

-

Closantel Synthesis Overview. (2025). Synthesis of Salicylanilide Anthelmintics via Iodinated Intermediates. BenchChem Protocols. Link

-

Aromatic Iodination Methodology. (2024). Electrophilic Substitution of Anilines using Iodine Monochloride. Organic Chemistry Portal. Link

-

BLD Pharm Catalog. (2025). Product Specification: 4-Amino-3,5-diiodo-2-methylbenzonitrile. Link

A Comprehensive Technical Guide to 4-Amino-3,5-diiodo-2-methylbenzonitrile: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Amino-3,5-diiodo-2-methylbenzonitrile, a halogenated aromatic nitrile with potential applications in medicinal chemistry and materials science. This document, intended for a technical audience, will delve into the synonyms, nomenclature, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential applications based on the reactivity of analogous compounds.

Nomenclature and Synonyms

To ensure clarity and facilitate literature searches, it is crucial to understand the various names and identifiers for this compound.

| Identifier Type | Identifier |

| IUPAC Name | 4-Amino-3,5-diiodo-2-methylbenzonitrile |

| Systematic Name | 4-amino-3,5-diiodo-2-methyl-benzonitrile |

| CAS Number | Not currently assigned |

| Molecular Formula | C₈H₆I₂N₂ |

| Molecular Weight | 383.96 g/mol |

| InChI Key | (Predicted) |

| SMILES | Nc1c(I)cc(C#N)c(C)c1I |

Note: As this appears to be a novel compound, a CAS number has not yet been assigned. The InChI Key and other identifiers are predicted based on its structure.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 4-Amino-3,5-diiodo-2-methylbenzonitrile. These predictions are based on computational models and data from structurally similar compounds.

| Property | Predicted Value | Notes |

| Appearance | White to off-white crystalline solid | Based on similar iodinated anilines. |

| Melting Point | >200 °C | The high degree of substitution and iodination would likely result in a high melting point. |

| Boiling Point | >400 °C | Expected to be high due to molecular weight and polarity. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and hot alcohols. | Typical for halogenated aromatic compounds. |

| pKa (of the amino group) | ~2-3 | The electron-withdrawing effects of the iodine and nitrile groups are expected to decrease the basicity of the amino group. |

Proposed Synthesis: A Pathway to a Novel Building Block

Currently, there is no published synthesis for 4-Amino-3,5-diiodo-2-methylbenzonitrile. However, a plausible synthetic route can be designed starting from the commercially available 4-Amino-2-methylbenzonitrile. The proposed pathway involves a regioselective iodination of the aromatic ring.

Synthetic Scheme

Caption: Proposed synthetic pathway for 4-Amino-3,5-diiodo-2-methylbenzonitrile.

Rationale for Reagent Selection

The amino group in 4-Amino-2-methylbenzonitrile is an activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the nitrile group, iodination is expected to occur at the two ortho positions (positions 3 and 5).

-

Iodine monochloride (ICl): A common and effective electrophilic iodinating agent.

-

N-Iodosuccinimide (NIS): A milder and often more selective iodinating agent, which can be advantageous in preventing over-iodination or side reactions[1].

Detailed Experimental Protocol (Prospective)

This protocol is a guideline and may require optimization.

Materials:

-

4-Amino-2-methylbenzonitrile

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-Amino-2-methylbenzonitrile in anhydrous acetonitrile.

-

Addition of Iodinating Agent: To the stirred solution, add 2.2 equivalents of N-Iodosuccinimide (NIS) portion-wise at room temperature. The addition should be done carefully to control any potential exotherm.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer with saturated sodium thiosulfate solution to quench any remaining iodine, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 4-Amino-3,5-diiodo-2-methylbenzonitrile can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Applications in Research and Development

The unique substitution pattern of 4-Amino-3,5-diiodo-2-methylbenzonitrile, featuring an amino group, a nitrile group, and two iodine atoms, makes it a promising building block for several areas of research.

Medicinal Chemistry

-

Kinase Inhibitors: The aminobenzonitrile core is found in various kinase inhibitors. The iodine atoms can serve as handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce diverse substituents that can interact with the kinase active site.

-

Antiviral and Anticancer Agents: Substituted benzonitriles have shown a wide range of biological activities. The diiodo substitution could enhance lipophilicity and potentially improve cell membrane permeability.

Materials Science

-

Organic Light-Emitting Diodes (OLEDs): The electron-donating amino group and electron-withdrawing nitrile group create a "push-pull" system, which is a common motif in organic electronic materials. Further derivatization could lead to novel materials with interesting photophysical properties.

-

Polymer Chemistry: The amino group can be used as a monomer for the synthesis of high-performance polymers. The iodine atoms could be utilized for post-polymerization modification.

Synthetic Chemistry

-

Versatile Intermediate: This compound can serve as a versatile intermediate for the synthesis of a variety of heterocyclic compounds, such as quinazolines and pyrimidines, through reactions involving the amino and nitrile functionalities[2][3].

Safety and Handling

While specific toxicity data for 4-Amino-3,5-diiodo-2-methylbenzonitrile is unavailable, it should be handled with the standard precautions for laboratory chemicals.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Refer to the safety data sheets (SDS) of the reagents used in the synthesis.

Conclusion

4-Amino-3,5-diiodo-2-methylbenzonitrile represents a novel and potentially valuable building block for various scientific disciplines. This technical guide provides a prospective yet scientifically grounded framework for its synthesis, characterization, and application. The proposed synthetic route is based on well-established iodination methodologies, and the potential applications are extrapolated from the known chemistry of related aminobenzonitrile derivatives. Further experimental investigation is warranted to fully explore the potential of this promising compound.

References

Sources

4-Amino-3,5-diiodo-2-methylbenzonitrile molecular weight and formula

An In-Depth Technical Guide to 4-Amino-3,5-diiodo-2-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-amino-3,5-diiodo-2-methylbenzonitrile, a substituted benzonitrile with potential applications in pharmaceutical and materials science. Due to its specific substitution pattern, this compound is of interest for creating complex molecular architectures. This document details its chemical properties, a proposed synthetic route, potential applications in drug discovery, and essential safety protocols.

Core Molecular Attributes

4-Amino-3,5-diiodo-2-methylbenzonitrile is an aromatic compound characterized by a benzonitrile core with amino, iodo, and methyl functional groups. These substituents create a unique electronic and steric environment that can be leveraged in chemical synthesis and drug design.

Molecular Formula and Weight

The chemical structure of 4-amino-3,5-diiodo-2-methylbenzonitrile leads to the following molecular formula and weight:

| Property | Value |

| Molecular Formula | C₈H₆I₂N₂ |

| Molecular Weight | 383.96 g/mol |

The molecular weight is calculated based on the atomic weights of carbon (12.011), hydrogen (1.008), iodine (126.904), and nitrogen (14.007).

Synthesis and Mechanistic Insights

Proposed Synthetic Workflow

A potential two-step synthesis is outlined below, starting from the commercially available 4-amino-2-methylbenzonitrile.

Caption: Proposed synthesis workflow for 4-amino-3,5-diiodo-2-methylbenzonitrile.

Detailed Experimental Protocol (Hypothetical)

-

Dissolution of Starting Material : Dissolve 4-amino-2-methylbenzonitrile in a suitable solvent system, such as a mixture of ethanol and water.

-

Addition of Reagents : Add sodium bicarbonate (NaHCO₃) to the solution to act as a base. Subsequently, add a solution of iodine (I₂) dropwise while stirring vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reaction Quenching and Isolation : Once the reaction is complete, quench any excess iodine with a sodium thiosulfate solution. The crude product can then be isolated by filtration.

-

Purification : The isolated solid should be purified, for instance, by recrystallization from a suitable solvent like ethanol to yield the final product, 4-amino-3,5-diiodo-2-methylbenzonitrile.

Causality Behind Experimental Choices:

-

Solvent System : An ethanol/water mixture is often used for iodination reactions of anilines as it can dissolve both the organic substrate and the inorganic reagents.

-

Base : Sodium bicarbonate is a mild base used to neutralize the hydroiodic acid (HI) formed during the electrophilic aromatic substitution, which drives the reaction to completion.

-

Purification : Recrystallization is a standard and effective method for purifying solid organic compounds, removing unreacted starting materials and by-products.

Relevance in Drug Development and Medicinal Chemistry

The nitrile group is a significant functional group in many pharmaceutical agents.[1] Its incorporation into lead compounds is a promising strategy in rational drug design.[1] The nitrile moiety in 4-amino-3,5-diiodo-2-methylbenzonitrile can modulate physicochemical and pharmacokinetic properties, potentially enhancing bioavailability and binding affinity to target proteins through various interactions.[2]

Key Functional Group Contributions:

-

Nitrile Group : The nitrile can act as a hydrogen bond acceptor and can serve as a bioisostere for other functional groups like a carbonyl group.[2] In some drug candidates, the position of the nitrile group on an aromatic ring can significantly impact inhibitory efficacy.[1]

-

Amino Group : The primary amine provides a site for hydrogen bonding and can be a key interaction point with biological targets. It also serves as a synthetic handle for further molecular elaboration. Aromatic amines are present in a wide range of bioactive molecules.

-

Iodine Atoms : The two bulky iodine substituents significantly increase the molecule's lipophilicity, which can influence its ability to cross cell membranes. Halogen bonding is also an increasingly recognized interaction in drug-receptor binding. The presence of iodine can also be useful for radio-labeling studies.

-

Methyl Group : The methyl group provides steric bulk and can influence the conformation of the molecule, potentially leading to improved selectivity for a target protein. It can also block metabolically labile sites, increasing the metabolic stability of a drug candidate.

This combination of functional groups makes 4-amino-3,5-diiodo-2-methylbenzonitrile an interesting scaffold for the development of novel therapeutics, particularly in areas where substituted benzonitriles have shown promise, such as in the development of kinase inhibitors or receptor antagonists.[3][4]

Safety, Handling, and Storage

While a specific safety data sheet for 4-amino-3,5-diiodo-2-methylbenzonitrile is not available, general precautions for handling halogenated aromatic amines should be followed. Related compounds can be harmful if swallowed, harmful in contact with skin, and cause skin and eye irritation.[5][6][7]

Precautionary Measures:

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation : Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Handling : Avoid direct contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

In case of exposure, follow standard first-aid measures and seek medical attention if symptoms persist.

Conclusion

4-Amino-3,5-diiodo-2-methylbenzonitrile represents a unique chemical entity with considerable potential for applications in synthetic chemistry and drug discovery. Its distinct arrangement of functional groups offers a versatile platform for creating novel molecules with tailored properties. The synthetic and safety guidelines provided here, based on the chemistry of analogous compounds, offer a solid foundation for researchers and drug development professionals to explore the utility of this compound.

References

-

LookChem. (n.d.). Benzonitrile, 4-Amino-3-Iodo-. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-3,5-dimethylbenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-3-methylbenzonitrile. Retrieved from [Link]

- Kerckhoffs, J. M., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-diazenediylbis(2,6-difluorobenzoate).

- Arkivoc. (2008).

-

precisionFDA. (n.d.). 3-((R)-AMINO(3-AMINO-4-FLUOROPHENYL)METHYL)BENZONITRILE, (2S,3S)-2,3-DIHYDROXYBUTANEDIOATE. Retrieved from [Link]

- Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.

- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.

- Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(9), 1643-1652.

- Gao, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy.

-

001CHEMICAL. (n.d.). 4-Amino-3,5-dibromobenzonitrile. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: 3,5-Diamino-4-methylbenzonitrile in the Development of Novel Dyes.

- BenchChem. (2025). Application Notes and Protocols for 3,5-Diamino-4-methylbenzonitrile in Organic Synthesis.

- BenchChem. (2025).

- Singh, P. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Metabolism & Toxicology, 15(3).

Sources

- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Nitrile in Drug Design [sioc-journal.cn]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. 4-Amino-3,5-dimethylbenzonitrile | C9H10N2 | CID 278944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Amino-3-methylbenzonitrile | C8H8N2 | CID 7010316 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 4-Amino-3,5-diiodo-2-methylbenzonitrile in Antiparasitic Drug Development

[1]

Part 1: Executive Summary & Core Directive

The Strategic Role of the Scaffold

4-Amino-3,5-diiodo-2-methylbenzonitrile (CAS: 1379312-36-3) represents a highly specialized halogenated aromatic building block used in the synthesis and optimization of salicylanilide and benzonitrile-based anthelmintics.[1][2] While industry standards like Closantel and Rafoxanide rely on established diiodosalicylic acid pathways, this specific nitrile intermediate offers a distinct scaffold for next-generation antiparasitic agents.[1] Its value lies in its dense functionalization:

-

3,5-Diiodo Motif: Provides critical lipophilicity and electron-withdrawing character essential for the proton ionophore mechanism (uncoupling oxidative phosphorylation).[1]

-

2-Methyl Group: Introduces steric constraints that can enhance binding selectivity and metabolic stability by blocking ortho-positions.[1]

-

Benzonitrile Core: Acts as a versatile "chemical handle" that can be hydrolyzed to a carboxylic acid, reduced to an amine, or maintained as a polar pharmacophore.[1]

Scope of this Guide

This technical document moves beyond basic catalog listings to provide a functional roadmap for utilizing 4-Amino-3,5-diiodo-2-methylbenzonitrile. It covers:

Part 2: Chemical Identity & Structural Logic[1]

Physicochemical Profile

The efficacy of salicylanilide anthelmintics is governed by their ability to shuttle protons across the inner mitochondrial membrane of the parasite.[1] The 4-Amino-3,5-diiodo-2-methylbenzonitrile scaffold is engineered to maximize this effect.[1]

| Property | Value / Characteristic | Impact on Drug Design |

| Molecular Formula | C₈H₆I₂N₂ | Core aromatic scaffold |

| Molecular Weight | ~383.96 g/mol | High MW due to heavy iodine atoms |

| Lipophilicity (LogP) | High (> 3.5 est.)[1] | Critical for membrane permeation |

| pKa (Aniline) | Reduced basicity | Iodine atoms withdraw electron density, modulating pKa |

| Functional Groups | -CN, -NH₂, -I (x2), -CH₃ | Allows for orthogonal coupling reactions |

Structural Activity Relationship (SAR)

-

Iodine Positioning (C3, C5): The bulky iodine atoms at the 3 and 5 positions flank the amino group.[1] This creates a hydrophobic shield and increases the acidity of the potential proton-donating groups (e.g., if converted to a phenol or amide), which is the primary mechanism of action for drugs like Nitroxynil and Closantel .[1]

-

The Nitrile Effect: The electron-withdrawing nitrile group further acidifies the system and serves as a precursor to the amide linkages found in salicylanilides.[1]

Part 3: Synthetic Methodologies

Synthesis of the Intermediate

The synthesis typically proceeds via the electrophilic aromatic substitution (iodination) of the parent aniline.

Protocol: Iodination of 4-Amino-2-methylbenzonitrile

-

Precursor: 4-Amino-2-methylbenzonitrile (CAS: 50676-48-9)[1]

-

Reagents: Iodine Monochloride (ICl) or

/ -

Solvent: Acetic Acid or Methanol/Water[1]

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 eq of 4-Amino-2-methylbenzonitrile in glacial acetic acid (10 mL/g).

-

Addition: Cool to 15°C. Add 2.2 eq of Iodine Monochloride (ICl) dropwise over 30 minutes. Note: Exothermic reaction.[1]

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the mono-iodo intermediate.[1]

-

Quench: Pour the reaction mixture into ice water containing sodium bisulfite (

) to neutralize excess iodine. -

Isolation: Filter the resulting precipitate. Wash with water and cold ethanol.[1]

-

Purification: Recrystallize from ethanol/DMF to yield 4-Amino-3,5-diiodo-2-methylbenzonitrile as a pale brown/off-white solid.

Downstream Application: Coupling to Active Drugs

This intermediate is often hydrolyzed to the corresponding benzoic acid or coupled directly to form novel benzonitrile derivatives.[1]

Workflow Diagram: Synthesis & Application

Figure 1: Synthetic pathway transforming the precursor into the diiodo-scaffold and potential downstream derivatives.

Part 4: Mechanism of Action (Anthelmintic Context)

The relevance of 4-Amino-3,5-diiodo-2-methylbenzonitrile lies in its contribution to the Proton Ionophore mechanism.[1] Drugs derived from this scaffold (like Closantel and Rafoxanide) act by uncoupling oxidative phosphorylation in the parasite's mitochondria.

The Uncoupling Mechanism[1]

-

Proton Pickup: The lipophilic drug molecule (in its anionic form) picks up a proton (

) from the intermembrane space (low pH). -

Translocation: Due to the high lipophilicity provided by the iodine atoms (and the scaffold described), the neutral molecule diffuses across the inner mitochondrial membrane.[1]

-

Proton Release: Inside the matrix (high pH), the proton is released.[1]

-

ATP Depletion: This dissipates the proton gradient (

), preventing ATP synthase from generating ATP.[1] The parasite dies from energy starvation.[1]

Pathway Diagram: Mitochondrial Uncoupling

Figure 2: Mechanism of Action. The diiodo-scaffold facilitates the transmembrane shuttling of protons, collapsing the electrochemical gradient.[1]

Part 5: References & Validation[1][3][4]

Key Literature & Patents[1]

-

Closantel & Salicylanilide Chemistry:

-

Synthesis of Iodinated Benzonitriles:

-

Source: BLD Pharm / Combi-Blocks Catalogs (CAS 1379312-36-3 Verification).[1]

-

-

Mechanism of Action (Uncoupling):

Safety Note

Warning: Compounds containing multiple iodine atoms can release free iodine (

Strategic Sourcing & Qualification Guide: 4-Amino-3,5-diiodo-2-methylbenzonitrile

Executive Summary

In the development of halogenated salicylanilides and related anthelmintics (e.g., Closantel analogs), 4-Amino-3,5-diiodo-2-methylbenzonitrile (CAS 1379312-36-3 ) serves as a critical synthetic intermediate and impurity marker. Unlike common pharmacopoeial standards (USP/EP), this compound is not widely available as a Certified Reference Material (CRM) from primary metrology institutes.

This guide outlines the sourcing landscape for this specific chemical and details the scientific protocol required to elevate a commercial "research-grade" sample to "Reference Standard" status for use in GMP/GLP regulated environments.

Chemical Identity & Profile[1][2][3][4]

Before sourcing, the chemical identity must be unequivocally established to avoid purchasing structural isomers (e.g., the 3-iodo or non-methylated variants).

| Property | Specification |

| Chemical Name | 4-Amino-3,5-diiodo-2-methylbenzonitrile |

| CAS Number | 1379312-36-3 |

| Molecular Formula | C₈H₆I₂N₂ |

| Molecular Weight | 383.96 g/mol |

| Structure | Benzonitrile core; Amino (-NH₂) at C4; Iodine (-I) at C3, C5; Methyl (-CH₃) at C2.[1] |

| Key Precursor | 4-Amino-2-methylbenzonitrile (CAS 72115-06-1) via electrophilic iodination. |

| Appearance | Typically off-white to pale yellow/orange solid (iodinated anilines often darken upon oxidation). |

Structural Visualization

The following diagram illustrates the chemical topology and the critical iodination sites relative to the activating amino group.

Figure 1: Structural logic of 4-Amino-3,5-diiodo-2-methylbenzonitrile, highlighting the directing effects that define its synthesis.

Sourcing Landscape: Verified Suppliers

As of Q1 2026, this compound is classified as a Specialty Building Block . It is not available in the catalogs of USP, EP, or BP. Researchers must source from specialized organic synthesis vendors and perform internal qualification.

Tier 1: Primary Chemical Vendors

These suppliers list the compound with specific purity guarantees (typically >95% or >97%).

| Supplier | Catalog No. | Purity Grade | Region | Notes |

| BLD Pharm | BD443376 | 97%+ | Global (CN/USA) | Reliable stock for gram-scale; provides basic H-NMR/LC-MS. |

| Combi-Blocks | QM-3612 | 95%+ | USA (San Diego) | Excellent for rapid delivery in North America. |

| AB Chem Inc | AB8033 | Research | Global | Specializes in rare aniline derivatives. |

| Namiki Shoji | Via AB Chem | Research | Japan | Key distributor for Asian markets. |

Critical Warning: Vendors typically supply a "Certificate of Analysis" (CoA) based on area normalization (HPLC %). This is insufficient for use as a quantitative reference standard in drug assays. You must perform the qualification protocol in Section 4.

Protocol: Qualifying a Primary Reference Standard

Since a pharmacopoeial standard is unavailable, you must characterize the commercial material to establish it as an In-House Primary Standard . This protocol aligns with ICH Q6A and USP <11> guidelines.

Phase 1: Structural Elucidation (Identity)

Objective: Prove the material is the correct isomer.

-

¹H-NMR (DMSO-d₆):

-

Confirm singlet for Methyl group (~2.3-2.5 ppm).

-

Confirm broad singlet for Amino protons (~6.0-7.0 ppm, exchangeable with D₂O).

-

Crucial: The aromatic region should show zero protons on the ring positions 3 and 5. If aromatic protons are split/coupled, the iodination is incomplete (mono-iodo impurity).

-

-

¹³C-NMR: Verify carbon count (8 signals).

-

Mass Spectrometry (ESI+): Confirm parent ion [M+H]⁺ ≈ 384.9. Look for characteristic iodine isotope patterns (though ¹²⁷I is monoisotopic, the mass defect is distinct).

-

IR Spectroscopy: Verify Nitrile (-C≡N) stretch at ~2220 cm⁻¹.

Phase 2: Purity & Potency Assignment (Assay)

Objective: Assign a precise % w/w purity value for calculation use.

Method A: Mass Balance Approach (Standard)

-

Organic Impurities: HPLC-UV (Gradient C18, 254 nm). Integrate all peaks >0.05%.

-

Water Content: Karl Fischer (Coulometric). Note: Iodinated compounds can sometimes interfere with KF reagents; use oven method if direct injection fails.

-

Residual Solvents: GC-Headspace (check for synthesis solvents like DCM or Methanol).

-

Inorganic Residue: Residue on Ignition (ROI) / Sulfated Ash.

Method B: Quantitative NMR (qNMR) (Advanced)

-

Use a NIST-traceable internal standard (e.g., Maleic Acid or TCNB).

-

Compare the integration of the Methyl singlet against the internal standard.

-

Advantage:[2] Provides a direct purity value independent of the extinction coefficient.

Qualification Workflow Diagram

Figure 2: Workflow for converting commercial chemical stock into a qualified reference standard.

Handling & Stability

Iodinated aromatic amines are susceptible to photolytic deiodination and oxidation .

-

Storage: -20°C is preferred; 2-8°C is acceptable for short term.

-

Container: Amber glass vials (strictly light-protected).

-

In Solution: Solutions in DMSO or Acetonitrile should be prepared fresh or protected from light. Iodine atoms can be cleaved by UV light, leading to "des-iodo" impurities appearing in HPLC chromatograms over time.

References

-

BLD Pharm. (2025). Product Datasheet: 4-Amino-3,5-diiodo-2-methylbenzonitrile (Cat# BD443376).[3] Retrieved from

-

Combi-Blocks. (2025). Product Catalog: 4-Amino-3,5-diiodo-2-methylbenzonitrile (Cat# QM-3612). Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1379312-36-3. PubChem.[4][5][6] Retrieved from

- United States Pharmacopeia (USP). (2024). General Chapter <11> Reference Standards. USP-NF.

- Lokhande, M. V., et al. (2015). Synthesis of Closantel as Effective Reaction Media for Hydrotropes. Journal of Chemical, Biological and Physical Sciences.

Sources

- 1. abcheminc.com [abcheminc.com]

- 2. batch.libretexts.org [batch.libretexts.org]

- 3. 33348-34-4|4-Amino-3-iodobenzonitrile|BLD Pharm [bldpharm.com]

- 4. 4-Amino-3,5-dimethylbenzonitrile | C9H10N2 | CID 278944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Amino-3-methylbenzonitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Amino-2-methylbenzonitrile | C8H8N2 | CID 8167081 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Reagents for Electrophilic Aromatic Substitution of Benzonitriles

Executive Summary

Benzonitrile (

This guide details the specific reagents and protocols necessary to overcome these electronic barriers. We focus on Nitration and Halogenation , the two most viable EAS transformations for this substrate, while explicitly addressing the limitations of Friedel-Crafts functionalization.

Mechanistic Foundation: The Meta-Director Constraint[1]

To design a successful experiment, one must understand the electronic landscape of the substrate. The cyano group destabilizes the arenium ion (sigma complex) intermediate, particularly when the electrophile attacks the ortho or para positions.

Resonance Destabilization Visualization

The following diagram illustrates why the meta position is the only energetic valley accessible for substitution. Attack at ortho/para places a positive charge adjacent to the electron-deficient nitrile carbon, creating a highly unstable intermediate.

Figure 1: Regioselectivity logic. The meta-pathway avoids placing the carbocation positive charge directly adjacent to the electron-withdrawing cyano group.

Protocol A: Nitration of Benzonitrile

Target Product: 3-Nitrobenzonitrile Reaction Type: Deactivated EAS Difficulty: Moderate

Nitration is the most reliable EAS reaction for benzonitriles because the nitronium ion (

Reagent Selection

| Reagent | Role | Notes |

| Fuming | Electrophile Source | Standard concentrated nitric acid (68%) is often too weak. |

| Conc. | Catalyst/Dehydrating Agent | Generates the active |

| Nitronium Tetrafluoroborate ( | Alternative Electrophile | Use for anhydrous conditions if hydrolysis is a concern. |

Step-by-Step Protocol (Mixed Acid Method)

Safety Warning: This reaction is exothermic. The cyanide group can hydrolyze to an amide/carboxylic acid if the temperature spikes in the presence of water/acid.

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, place Benzonitrile (10.0 mmol, 1.0 eq) . Cool to 0°C in an ice bath.

-

Acid Activation: In a separate vessel, prepare the nitrating mixture by carefully adding Fuming

(12.0 mmol, 1.2 eq) to Conc. -

Addition: Add the mixed acid solution dropwise to the benzonitrile over 20 minutes. Critical: Maintain internal temperature below 10°C to prevent hydrolysis of the nitrile.

-

Reaction: Allow the mixture to warm to 20–25°C and stir for 1–2 hours.

-

Monitoring: Check reaction progress via TLC (Ethyl Acetate/Hexane 1:4). The product is more polar than the starting material.

-

-

Quenching: Pour the reaction mixture slowly onto 50g of crushed ice with vigorous stirring. The product usually precipitates as a solid.

-

Isolation: Filter the solid. Wash with cold water (

mL) to remove residual acid. -

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if regioisomers (ortho <5%) are present.

Protocol B: Bromination of Benzonitrile

Target Product: 3-Bromobenzonitrile Reaction Type: Lewis-Acid Catalyzed Halogenation Difficulty: High

Unlike activated benzenes (e.g., phenol, toluene), benzonitrile will not react with

Reagent Selection

| Reagent | Role | Notes |

| Molecular Bromine ( | Halogen Source | Handle in a fume hood; highly toxic. |

| Anhydrous | Lewis Acid Catalyst | Must be anhydrous. |

| Dibromoisocyanuric Acid (DBI) | Alternative Bromine Source | Solid reagent, easier handling, requires strong acid (e.g., |

Step-by-Step Protocol (Lewis Acid Catalysis)

-

Setup: Flame-dry a 2-neck round-bottom flask and equip it with a reflux condenser and a drying tube (

) to exclude moisture. -

Charging: Add Benzonitrile (20.0 mmol) and Anhydrous

(2.0 mmol, 10 mol%) .-

Note: Unlike Friedel-Crafts, stoichiometric catalyst is not required, but 10-15 mol% is recommended to account for coordination to the nitrile nitrogen.

-

-

Addition: Add Bromine (

, 22.0 mmol, 1.1 eq) dropwise. -

Heating: The reaction requires thermal energy to proceed. Heat the mixture to 50–60°C . Evolution of HBr gas (white fumes) indicates reaction initiation.

-

Duration: Stir at temperature for 4–6 hours.

-

Self-Validation: If HBr evolution ceases and TLC shows starting material, add another 5 mol% catalyst and 0.2 eq

.

-

-

Workup: Cool to room temperature. Dilute with Dichloromethane (DCM) and wash with Sodium Bisulfite (saturated aq.) to quench unreacted bromine (orange color disappears).

-

Drying: Dry organic layer over

, filter, and concentrate.

Limitations: The Friedel-Crafts Problem[5][6][7][8]

Researchers often attempt Friedel-Crafts (F-C) alkylation or acylation on benzonitriles and fail. It is crucial to understand why to avoid wasted resources.

Why it Fails

-

Electronic Deactivation: The ring is too electron-poor to attack the carbocation/acylium ion complex.

-

Catalyst Poisoning: The nitrile nitrogen lone pair is a good Lewis base. It complexes with

(1:1 ratio), requiring an excess of catalyst, but the resulting complex is even more electron-withdrawing than the free nitrile.

The "Frontier" Solution: Superacid Media

Standard F-C conditions (

However, if EAS is strictly required, Superacid conditions can occasionally succeed:

-

Reagents: Triflic Acid (

) or Antimony Pentafluoride ( -

Mechanism: Protonation of the nitrile (forming

) creates a "superelectrophile" if the ring has other activating groups, but for bare benzonitrile, this usually shuts down the reaction entirely. -

Recommendation: Do not attempt standard F-C on benzonitrile. Use Protocol B to make the bromide, then use Grignard or Palladium chemistry to install the carbon chain.

Workflow Decision Matrix

Use this logic flow to determine the correct experimental path.

Figure 2: Experimental decision matrix for functionalizing benzonitriles.

References

-

Nitration Methodology & Mechanism

- Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.

-

Organic Syntheses, Coll.[4] Vol. 1, p. 372 (1941); Vol. 8, p. 64 (1928). (Standard nitration protocols).

-

Halogenation of Deactivated Rings

- Gottlieb, L. (1955). "The Bromination of Benzonitrile." Journal of the American Chemical Society.

-

Smith, K., et al. (2009). "Regioselective bromination of activated aromatic compounds." Journal of Organic Chemistry. (Modern adaptations).[5]

-

Limitations of Friedel-Crafts

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.

-

Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.

-

Hydrolysis Risks

-

Cohen, S. M. (1984). "Hydrolysis of Nitriles." Journal of Chemical Education. (Explains the acid-catalyzed mechanism requiring heat/water).

-

Sources

Solvent selection for iodination of 4-amino-2-methylbenzonitrile

Application Note & Protocol

Topic: Strategic Solvent Selection for the Regioselective Iodination of 4-Amino-2-methylbenzonitrile

Executive Summary

Iodinated aromatic scaffolds are of paramount importance in medicinal chemistry, serving as versatile intermediates for carbon-carbon and carbon-heteroatom bond formation, most notably in cross-coupling reactions.[1] The synthesis of 5-iodo-4-amino-2-methylbenzonitrile, a key building block, via electrophilic aromatic substitution presents a significant challenge in controlling regioselectivity and maximizing yield. This document provides a comprehensive guide to selecting an optimal solvent system for this transformation. We will explore the underlying mechanistic principles, detail a robust solvent screening protocol, and present a framework for interpreting the results, thereby enabling rational process optimization.

Scientific Foundation: Mechanism and the Solvent's Role

The iodination of 4-amino-2-methylbenzonitrile is an electrophilic aromatic substitution (SEAr) reaction. The outcome is dictated by the directing effects of the substituents on the benzene ring and the nature of the reaction medium.

2.1. Directing Effects and Regioselectivity

The regiochemistry of the substitution is a result of the cumulative electronic effects of the three substituents:

-

-NH₂ (Amino) Group: A strongly activating, ortho, para-directing group. It donates electron density into the ring via resonance, stabilizing the cationic intermediate (the sigma complex) when substitution occurs at the ortho and para positions.[2][3]

-

-CH₃ (Methyl) Group: A weakly activating, ortho, para-directing group through an inductive effect.

-

-CN (Cyano) Group: A deactivating, meta-directing group due to its electron-withdrawing nature.

Given these effects, the incoming electrophile (I⁺) will be directed primarily to the positions ortho to the powerful amino group. The position C5 is sterically less hindered than C3 (which is flanked by the methyl and amino groups), making 5-iodo-4-amino-2-methylbenzonitrile the expected major product.

2.2. The Iodinating Agent: N-Iodosuccinimide (NIS)

While various iodinating systems exist, N-Iodosuccinimide (NIS) is often the reagent of choice for activated aromatic systems.[4][5] It offers several advantages:

-

Mild Conditions: NIS reactions can often be run at room temperature, preserving sensitive functional groups.[5]

-

Safety and Handling: As a solid, NIS is easier and safer to handle than reagents like iodine monochloride or molecular iodine combined with strong oxidizers.[5]

-

Electrophilicity: The I-N bond is polarized, making the iodine atom electrophilic. The electrophilicity of NIS can be further enhanced by the presence of an acid catalyst, which protonates the carbonyl oxygen.[4]

2.3. The Critical Role of the Solvent

The solvent is not merely an inert medium; it actively influences the reaction's kinetics, selectivity, and overall success. Its primary functions include:

-

Solubilizing Reactants: Both the substrate (4-amino-2-methylbenzonitrile) and NIS must be adequately dissolved for the reaction to proceed efficiently. While aqueous solubility is expected to be low, the substrate should have moderate to high solubility in common organic solvents.[6]

-

Stabilizing Intermediates: The SEAr mechanism proceeds through a charged intermediate (sigma complex).[7] Polar solvents can stabilize this intermediate, potentially increasing the reaction rate.

-

Modulating Reagent Reactivity: The solvent can solvate the iodinating agent, affecting its electrophilicity. In protic solvents (e.g., alcohols), hydrogen bonding can alter the reactivity of NIS. Aprotic solvents are generally preferred to avoid these complications.[8]

Experimental Design: A Protocol for Solvent Screening

This protocol provides a systematic approach to screen a variety of solvents to identify the optimal conditions for the iodination of 4-amino-2-methylbenzonitrile.

3.1. Safety Precautions

-

N-Iodosuccinimide (NIS): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[9][10] Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12][13]

-

Solvents: Handle all organic solvents in a fume hood. Be aware of the specific hazards (flammability, toxicity) of each solvent used.

-

Quenching: The work-up involves quenching with sodium thiosulfate, which reduces excess iodine. This step should be performed carefully.

3.2. Materials and Equipment

-

4-Amino-2-methylbenzonitrile

-

N-Iodosuccinimide (NIS)

-

Screening Solvents (Anhydrous): Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Ethanol (EtOH), Acetic Acid (AcOH)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Reaction vials with stir bars

-

Stir plate

-

TLC plates (silica gel) and developing chamber

-

Rotary evaporator

3.3. Experimental Workflow Diagram

Caption: Workflow for parallel solvent screening.

3.4. Step-by-Step Protocol

-

Preparation: In separate, labeled reaction vials, add 4-amino-2-methylbenzonitrile (e.g., 50 mg, 0.378 mmol, 1.0 eq) and a stir bar.

-

Solvent Addition: To each vial, add one of the selected anhydrous solvents (2.0 mL). Stir at room temperature until the substrate is fully dissolved.

-

Reaction Initiation: To each vial, add N-Iodosuccinimide (93 mg, 0.416 mmol, 1.1 eq) in one portion. Protect the vials from light using aluminum foil.

-

Monitoring: Stir the reactions at room temperature. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) at regular intervals (e.g., 30, 60, 120, and 240 minutes).

-

Work-up: Upon completion (or after a set time, e.g., 4 hours), quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (5 mL) and stir for 5 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (10 mL) followed by brine (10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Analysis: Determine the mass of the crude product and analyze by ¹H NMR and LC-MS to assess conversion, product yield, and purity.

Interpreting the Results

The data gathered from the screening protocol should be tabulated to facilitate direct comparison. The choice of the optimal solvent will be a balance between reaction rate, yield, purity, and practical considerations like cost and ease of removal.

4.1. Data Summary Table (Hypothetical Results)

| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Conversion (%) | Yield (%) | Purity (%) | Observations |

| DCM | 9.1 | 4 | 85 | 78 | 90 | Clean reaction, minor byproducts. |

| MeCN | 37.5 | 2 | >98 | 95 | 97 | Fast, clean reaction.[14] |

| THF | 7.6 | 4 | 90 | 82 | 92 | Slower than MeCN. |

| DMF | 36.7 | 1.5 | >98 | 92 | 94 | Very fast, but difficult to remove. |

| EtOH | 24.6 | >6 | 60 | 45 | 75 | Slow, significant byproduct formation. |

| AcOH | 6.2 | 3 | 95 | 88 | 93 | Acts as both solvent and catalyst.[15] |

4.2. Logic of Solvent Effects

The relationship between solvent properties and reaction outcomes can be visualized to guide further optimization.

Caption: Influence of solvent properties on iodination.

Conclusion and Recommendations

Based on the mechanistic principles and the hypothetical screening data, polar aprotic solvents are superior for the iodination of 4-amino-2-methylbenzonitrile with NIS.

-

Top Recommendation: Acetonitrile (MeCN) emerges as the optimal choice. It offers a combination of high polarity to accelerate the reaction, an aprotic nature to ensure a clean transformation, and excellent solvating power for the reactants.[14][16] Its volatility also simplifies product isolation.

-

Alternative Choices: Dichloromethane (DCM) and Acetic Acid (AcOH) are viable alternatives. DCM provides a clean reaction profile, albeit at a slower rate. Acetic acid can be effective due to its dual role as a solvent and a mild acid catalyst, which can activate the NIS.[15]

-

Solvents to Avoid: Protic solvents like Ethanol (EtOH) should generally be avoided as they can lead to slower reactions and the formation of undesired byproducts. While highly polar, DMF 's high boiling point makes it difficult to remove during work-up, posing a practical challenge for purification.

By systematically evaluating a range of solvents, researchers can rapidly identify optimal conditions, leading to a more efficient, high-yielding, and scalable synthesis of 5-iodo-4-amino-2-methylbenzonitrile, a critical precursor in drug discovery and development.

References

-

University of Georgia. Standard Operating Procedure: N-iodosuccinimide. [Link]

-

Organic Chemistry Portal. Synthesis of iodoarenes. [Link]

-

ResearchGate. Effect of solvent on the iodination of aniline. [Link]

-

Nanjing Finechem Holding Co.,Limited. 4-Amino-2-Trifluoro Methyl Benzonitrile. [Link]

-

Chemistry Steps. Electrophilic Aromatic Substitution – The Mechanism. [Link]

- Radhakrishnamurti, P. S., & Janardhana, C. (1978). Kinetics of Iodination of Phenol & Substituted Phenols By N -Iodosuccinimide. Indian Journal of Chemistry, Section A: Inorganic, Physical, Theoretical & Analytical, 16A, 142-144.

-

Baba Farid Group of Institutions. Iodination of activated aromatics by using I2/ HNO3/AcOH. [Link]

-

Chemia. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. [Link]

-

Wikipedia. Electrophilic aromatic substitution. [Link]

-

Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]

-

Chemistry LibreTexts. Other Aromatic Substitutions. [Link]

- Krasnokutskaya, E. A., et al. (2006). A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines. Synthesis, 2007(01), 41-44.

-

ResearchGate. A Practical Iodination of Aromatic Compounds by Using Iodine and Iodic Acid. [Link]

-

The Organic Chemistry Tutor. Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. [Link]

-

The Hive. Iodination via NIS -- various conditions. [Link]

-

Journal of the American Chemical Society. Scope and mechanism of aromatic iodination with electrochemically generated iodine(I). [Link]

- Knittel, P., & Wennemers, H. (2016). An optimized strategy for the mild and efficient solution phase iodination of tyrosine residues in bioactive peptides. Journal of Peptide Science, 22(1), 9-13.

- Wu, X., et al. (2015). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 20(8), 14583-14595.

- Google Patents.

- Ly, T., & Julian, R. R. (2011). Radical Directed Dissociation for Facile Identification of Iodo-Tyrosine Residues using ESI-MS. Journal of the American Society for Mass Spectrometry, 22(7), 1187-1194.

-

Journal of Chemical Education. Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. [Link]

-

PubChem. 4-Amino-2-methylbenzonitrile. [Link]

-

Chemistry Steps. Reactions of Aniline. [Link]

-

MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. [Link]

Sources

- 1. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 4. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 5. calibrechem.com [calibrechem.com]

- 6. 4-Amino-2-Trifluoromethylbenzonitrile | CAS 40259-38-9 | Properties, Uses, Safety Data & Supplier China [nj-finechem.com]

- 7. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. research.uga.edu [research.uga.edu]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. sodiumiodide.net [sodiumiodide.net]

- 14. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 15. babafaridgroup.edu.in [babafaridgroup.edu.in]

- 16. Iodination via NIS -- various conditions , Hive Chemistry Discourse [chemistry.mdma.ch]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-3,5-diiodo-2-methylbenzonitrile

Welcome to the technical support center for the synthesis of 4-Amino-3,5-diiodo-2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and improve your product yield and purity.

I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of 4-Amino-3,5-diiodo-2-methylbenzonitrile, providing potential causes and actionable solutions.

Problem 1: Low or No Conversion of Starting Material (4-Amino-2-methylbenzonitrile)

A common frustration in any synthesis is the lack of product formation. Several factors can contribute to this issue in the iodination of 4-amino-2-methylbenzonitrile.

Potential Causes & Solutions:

| Potential Cause | Explanation & Recommended Action |

| Inactive Iodinating Reagent | N-Iodosuccinimide (NIS) is a common reagent for this transformation, but it can decompose upon exposure to light and moisture. Action: Use a fresh bottle of NIS or test the activity of your current batch. For molecular iodine (I₂), an oxidizing agent is often required to generate a more potent electrophilic iodine species.[1] Ensure your oxidizing agent is active and used in the correct stoichiometric amount. |

| Insufficient Reaction Activation | The electrophilicity of the iodine source might be too low to react efficiently with the substrate. Action: The addition of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or trifluoroacetic acid (TFA), can enhance the reaction rate by activating the iodinating agent.[2] |

| Low Reaction Temperature | While many iodination reactions proceed at room temperature, some require thermal energy to overcome the activation barrier. Action: If no reaction is observed at room temperature, consider gently heating the reaction mixture (e.g., to 40-50 °C) while carefully monitoring for side product formation.[1] |

| Poor Reagent Solubility | If the starting material or iodinating agent is not fully dissolved, the reaction will be slow or incomplete. Action: Choose a solvent in which all reactants are soluble. Acetonitrile, dichloromethane (DCM), or dimethylformamide (DMF) are often suitable choices for iodination reactions.[3] |

Problem 2: Formation of Multiple Products (Low Regioselectivity and/or Poly-iodination)

The formation of undesired isomers or poly-iodinated species is a frequent challenge in the iodination of activated aromatic rings like anilines.[4]

Potential Causes & Solutions:

| Potential Cause | Explanation & Recommended Action |

| Over-iodination | The initial iodination product is still activated enough to undergo a second iodination. Action: Carefully control the stoichiometry, using a 1:1 or even slightly less than a 1:1 molar ratio of the iodinating agent to the substrate.[1][4] Adding the iodinating agent portion-wise can also help to maintain a low concentration and favor mono-iodination.[1] |

| Lack of Regioselectivity | The amino and methyl groups direct iodination to the ortho and para positions. While the desired product is the 3,5-diiodo derivative, other isomers can form. Action: The choice of iodinating reagent and reaction conditions can significantly influence regioselectivity.[5][6] Experimenting with different iodine sources (e.g., I₂ with an oxidant, NIS, or iodine monochloride) and solvents may improve the yield of the desired isomer.[3][4] |

| Reaction Time | Prolonged reaction times can lead to the formation of byproducts. Action: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to minimize the formation of poly-iodinated products.[1] |

Problem 3: Difficult Product Purification

Isolating the pure 4-Amino-3,5-diiodo-2-methylbenzonitrile from the reaction mixture can be challenging due to the presence of unreacted starting materials, byproducts, and residual reagents.

Potential Causes & Solutions:

| Potential Cause | Explanation & Recommended Action |

| Succinimide Byproduct (from NIS) | If NIS is used as the iodinating agent, succinimide is a major byproduct. Action: Succinimide has some solubility in water. Washing the crude product with water can help to remove a significant portion of this impurity.[1] |

| Similar Polarity of Products and Byproducts | The desired product and any isomeric or poly-iodinated byproducts may have very similar polarities, making separation by column chromatography difficult. Action: Recrystallization is often the most effective purification method.[7] Experiment with various solvent systems, such as ethanol/water or ethyl acetate/hexanes, to find the optimal conditions for selective crystallization of the desired product. |

| Residual Iodine | Unreacted iodine can contaminate the final product. Action: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench and remove any remaining iodine.[4] |

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 4-Amino-3,5-diiodo-2-methylbenzonitrile.

Q1: What is the underlying mechanism for the iodination of 4-Amino-2-methylbenzonitrile?

A1: The iodination of 4-Amino-2-methylbenzonitrile proceeds via an electrophilic aromatic substitution (EAS) mechanism.[8] The amino (-NH₂) and methyl (-CH₃) groups are both activating and ortho-, para-directing. The strong activating effect of the amino group directs the electrophilic iodine to the positions ortho and para to it. In this specific substrate, the positions ortho to the amino group (C3 and C5) are targeted for iodination.

Caption: General workflow for electrophilic aromatic iodination.

Q2: Which iodinating agent is best for this synthesis?

A2: The choice of iodinating agent is crucial for achieving high yield and selectivity. While several reagents can effect this transformation, their reactivity and selectivity profiles differ.

-

N-Iodosuccinimide (NIS): A mild and often selective iodinating agent.[3][9] Its reactivity can be enhanced with the addition of an acid catalyst.[2]

-

Molecular Iodine (I₂): Requires an oxidizing agent (e.g., H₂O₂, AgNO₃) to generate a more reactive electrophilic species.[1] This system can sometimes lead to lower selectivity.

-

Iodine Monochloride (ICl): A highly reactive iodinating agent that may lead to over-iodination if not used carefully.[4] It is often employed for less activated substrates.

The optimal reagent may need to be determined empirically for your specific reaction conditions.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, product, and any byproducts. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot will indicate the reaction's progress.

Q4: What are the key safety considerations for this synthesis?

A4: Standard laboratory safety precautions should always be followed. Specifically for this synthesis:

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Iodinating agents can be corrosive and oxidizing; handle them with care.

-

Be aware of the potential hazards of the solvents used (e.g., flammability, toxicity).

III. Experimental Protocols

The following are generalized protocols for the synthesis of 4-Amino-3,5-diiodo-2-methylbenzonitrile. These should be considered as starting points and may require optimization.

Protocol 1: Iodination using N-Iodosuccinimide (NIS)

-

Preparation: In a round-bottom flask, dissolve 4-amino-2-methylbenzonitrile (1.0 eq.) in a suitable solvent (e.g., acetonitrile or DMF).

-

Reagent Addition: To the stirred solution, add N-Iodosuccinimide (2.1 eq.) portion-wise at room temperature. For enhanced reactivity, a catalytic amount of p-toluenesulfonic acid (0.1 eq.) can be added.

-

Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C if the reaction is sluggish.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium thiosulfate solution, followed by brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. daneshyari.com [daneshyari.com]

- 3. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. xray.uky.edu [xray.uky.edu]

- 7. benchchem.com [benchchem.com]

- 8. Iodination - Common Conditions [commonorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

Technical Support Center: Purification of 4-Amino-3,5-diiodo-2-methylbenzonitrile

Welcome to the technical support center for the purification of 4-Amino-3,5-diiodo-2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges in removing mono-iodo impurities.

Introduction

4-Amino-3,5-diiodo-2-methylbenzonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. During its synthesis, the formation of mono-iodinated impurities is a common side reaction, leading to a mixture of the desired di-iodinated product and one or more mono-iodinated species. The presence of these impurities can significantly impact the yield, purity, and efficacy of the final active pharmaceutical ingredient (API). Therefore, their effective removal is a critical step in the synthetic process.

This guide provides practical, step-by-step protocols and troubleshooting advice for the purification of 4-Amino-3,5-diiodo-2-methylbenzonitrile, focusing on recrystallization and chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove mono-iodo impurities from 4-Amino-3,5-diiodo-2-methylbenzonitrile?

The presence of mono-iodo impurities can lead to the formation of undesired byproducts in subsequent synthetic steps. In a pharmaceutical context, such impurities can affect the drug's safety, efficacy, and stability, and are strictly regulated by authorities like the FDA and EMA.

Q2: What are the main physicochemical differences between the di-iodo and mono-iodo compounds that can be exploited for separation?

The primary difference lies in their polarity. The di-iodinated compound is generally less polar than its mono-iodinated counterparts due to the substitution of a hydrogen atom with a large, electron-withdrawing iodine atom. This difference in polarity affects their solubility in various organic solvents and their retention characteristics in chromatography.

Q3: What analytical techniques are recommended for monitoring the purity of 4-Amino-3,5-diiodo-2-methylbenzonitrile?

-

Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of a reaction and the effectiveness of a purification step.[1][2]

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample and the relative amounts of di-iodo and mono-iodo species.[3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the purified product and identify the presence of any remaining impurities.

Troubleshooting Purification Challenges

This section provides solutions to common problems encountered during the purification of 4-Amino-3,5-diiodo-2-methylbenzonitrile.

Recrystallization Troubleshooting

Recrystallization is often the first line of defense for purifying solid compounds. However, its success is highly dependent on the choice of solvent.

Problem: Poor recovery of the di-iodinated product after recrystallization.

-

Possible Cause: The chosen solvent may have too high a solubility for the di-iodinated product even at low temperatures.

-

Recommended Solution:

-

Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarities. A good solvent will dissolve the compound when hot but have low solubility when cold.

-

Mixed Solvent System: If a single solvent is not effective, try a mixed solvent system. Dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Allow the solution to cool slowly.

-

Problem: The mono-iodo impurity co-precipitates with the desired product.

-

Possible Cause: The solubility difference between the di-iodo and mono-iodo compounds in the chosen solvent is not significant enough.

-

Recommended Solution:

-

Optimize the Solvent System: Experiment with different solvents or mixed solvent systems to maximize the solubility difference.

-

Iterative Recrystallization: A second or even third recrystallization may be necessary to achieve the desired purity.

-